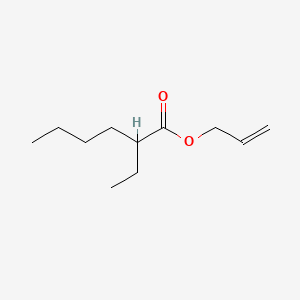

Allyl 2-ethylhexanoate

Description

Contextualization within Branched-Chain Ester Chemistry

Allyl 2-ethylhexanoate (B8288628) is a prime example of a branched-chain ester (BCE). Unlike their linear counterparts, BCEs possess unique physical properties stemming from the branching in their carbon skeleton. The 2-ethyl group on the hexanoate (B1226103) chain introduces steric hindrance that disrupts efficient packing of the molecules. This disruption typically leads to lower melting points and pour points, making BCEs suitable for applications requiring fluidity at low temperatures. researchgate.net

The parent carboxylic acid, 2-ethylhexanoic acid, is noted for its lipophilic character, which imparts solubility in nonpolar organic solvents. wikipedia.org This property is transferred to its esters. Esters of 2-ethylhexanoic acid are widely utilized as emollients in the cosmetic industry and as plasticizers for polymers like PVC. atamanchemicals.com The synthesis of esters from branched acids can sometimes be more complex due to steric limitations near the reaction site. researchgate.net

Enzymatic synthesis provides an alternative route to these compounds. While the direct enzymatic synthesis of Allyl 2-ethylhexanoate is not widely documented, studies on similar structures, such as the lipase-catalyzed synthesis of 2-ethylhexyl 2-methylhexanoate and 2-ethylhexyl-2-ethylhexanoate, demonstrate the feasibility of using biocatalysts for producing branched-chain esters. researchgate.net

Significance in Contemporary Organic Synthesis Research

The significance of this compound in organic synthesis is multifaceted, arising from the distinct chemical utility of both its alcohol (allyl) and carboxylic acid (2-ethylhexanoyl) components.

The Allyl Group as a Protecting Group and Functional Handle: The allyl group is a valuable protecting group for alcohols, carboxylic acids, and amines in multi-step organic synthesis due to its stability under a wide range of conditions and its selective removal. google.com Furthermore, the carbon-carbon double bond in the allyl group serves as a versatile functional handle in polymer chemistry. Polymers containing pendant allyl groups can undergo a variety of post-synthesis modifications through reactions like thiol-ene "click" chemistry, epoxidation, and bromination. nih.govresearchgate.net This allows for the creation of advanced materials with tunable properties for biomedical applications, including drug delivery and tissue engineering. nih.govnih.gov

The 2-Ethylhexanoate Moiety in Catalysis and Deprotection: Metal salts of 2-ethylhexanoic acid, such as those of tin(II), copper(II), and cobalt(II), are widely used as catalysts and reagents in organic synthesis. wikipedia.orgresearchgate.netresearchgate.net Tin(II) 2-ethylhexanoate, for instance, is a common catalyst for the ring-opening polymerization of lactones to produce biodegradable polyesters. researchgate.net

A particularly noteworthy role for this moiety arises in the deprotection of the allyl group itself. A highly efficient method for cleaving allyl esters involves a palladium-catalyzed reaction. In this process, an alkali metal salt of 2-ethylhexanoic acid, such as potassium 2-ethylhexanoate (K-2-EH), acts as a mild and soluble base or nucleophile. google.comchemrxiv.org The reaction proceeds by transferring the allyl group from the substrate to the 2-ethylhexanoate anion, thus liberating the desired carboxylic acid. google.com This process generates this compound as a stoichiometric byproduct. google.com The use of potassium 2-ethylhexanoate is advantageous because of its high solubility in organic solvents and its mild basicity, which allows for clean reactions with substrates that are sensitive to harsher conditions. google.comchemrxiv.org

Table 2: Key Synthesis and Reaction Concepts

| Concept | Description | Reactants | Significance |

|---|---|---|---|

| Fischer Esterification | An acid-catalyzed equilibrium reaction to form an ester from a carboxylic acid and an alcohol. wikipedia.orgmasterorganicchemistry.com | 2-Ethylhexanoic Acid + Allyl Alcohol | A primary, cost-effective method for synthesizing this compound and other esters. masterorganicchemistry.com |

| Enzymatic Synthesis | Use of enzymes, typically lipases, to catalyze esterification under mild conditions. researchgate.net | 2-Ethylhexanoic Acid + Allyl Alcohol | Offers high selectivity and avoids harsh reagents, though reaction times can be long for sterically hindered substrates. researchgate.net |

| Allyl Group Protection | The use of an allyl group to temporarily block a reactive functional group (e.g., a carboxylic acid). | A target molecule with a -COOH group + Allylating agent | The allyl group is stable to many reagents but can be removed selectively. |

| Palladium-Catalyzed Deallylation | Removal of an allyl protecting group using a palladium(0) catalyst and a nucleophilic scavenger. google.com | Allyl-protected substrate + Pd(0) catalyst + Potassium 2-ethylhexanoate | this compound is formed as a byproduct in this key deprotection strategy. google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-ethylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h5,10H,2,4,6-9H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDLAAYLXASWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973686 | |

| Record name | Prop-2-en-1-yl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58105-49-0 | |

| Record name | 2-Propen-1-yl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58105-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058105490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prop-2-en-1-yl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Allyl 2 Ethylhexanoate

Conventional Esterification Approaches

Traditional methods for synthesizing esters like allyl 2-ethylhexanoate (B8288628) primarily involve the direct reaction of a carboxylic acid with an alcohol or the exchange of an alkoxy group in a transesterification reaction.

Direct Esterification of 2-Ethylhexanoic Acid with Allyl Alcohol

The most straightforward method for the synthesis of allyl 2-ethylhexanoate is the direct esterification of 2-ethylhexanoic acid with allyl alcohol. This reaction, a classic example of Fischer-Speier esterification, is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water. google.com To enhance the yield, the water produced during the reaction is often removed, for instance, through azeotropic distillation.

Table 1: Representative Conditions for Direct Esterification

| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid | 2-Ethylhexanoic Acid, Allyl Alcohol | Toluene | Reflux | Not Specified | google.com |

| Novozym 435 (Immobilized Lipase) | 2-Ethylhexanoic Acid, 2-Ethyl-1-hexanol | n-Hexane | 30-60°C | High | researchgate.netresearchgate.net |

Transesterification Reactions

A variety of catalysts can be employed for transesterification, including acids, bases, and metal salts. masterorganicchemistry.com For instance, a patented process describes the production of various allyl esters by reacting allyl acetate (B1210297) with methyl or ethyl esters of carboxylic acids in the presence of a Group I, II, or III metal alkoxide catalyst. google.com Scandium(III) triflate has also been reported as an efficient catalyst for the transesterification of carboxylic esters with various alcohols, including allyl alcohol, often with reduced reaction times under microwave irradiation. organic-chemistry.org

Enzymatic transesterification is also a well-established method. Lipases are known to catalyze the exchange of alkoxy groups, and this approach has been used for the synthesis of various flavor esters. nih.govnih.gov While specific studies on the enzymatic transesterification to produce this compound are limited, the general applicability of lipases in transesterification of esters with allyl alcohol is recognized. masterorganicchemistry.com

Table 2: Catalysts and Conditions for Transesterification

| Catalyst Type | Example Catalyst | Starting Ester | Alcohol | Key Feature | Reference |

|---|---|---|---|---|---|

| Metal Alkoxide | Group I, II, or III Metal Alkoxide | Methyl/Ethyl 2-ethylhexanoate | Allyl Acetate | High purity and yield | google.com |

| Lewis Acid | Scandium(III) triflate | Various Esters | Allyl Alcohol | Microwave acceleration | organic-chemistry.org |

| Biocatalyst | Lipase (B570770) | Various Esters | Allyl Alcohol | Mild, eco-friendly conditions | nih.gov |

Advanced Catalytic Synthesis Routes

Modern synthetic chemistry has seen the development of powerful catalytic systems that enable novel and efficient pathways for the formation of chemical bonds. Metal-catalyzed reactions, in particular, have opened up new avenues for the synthesis of allyl esters.

Metal-Catalyzed Esterification and Allylation Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, and several palladium-catalyzed reactions can be adapted for the synthesis of allyl esters. The Tsuji-Trost reaction, a palladium-catalyzed substitution of a substrate with a leaving group in the allylic position, is a prominent example. wikipedia.org In a variation of this reaction, a carboxylate can act as the nucleophile, attacking a π-allylpalladium complex to form an allyl ester. This approach, often referred to as allylic alkylation, allows for the formation of the ester bond under mild conditions and with high chemo- and regioselectivity. researchgate.netnih.govnih.gov

While a direct example of the synthesis of this compound via this method is not extensively documented, the general scope of the Tsuji-Trost reaction suggests its applicability. The reaction typically involves a palladium(0) catalyst, often with a phosphine (B1218219) ligand, and an allylic substrate such as allyl acetate or allyl carbonate.

Table 3: Overview of Palladium-Catalyzed Allylic Alkylation for Ester Synthesis

| Palladium Catalyst | Ligand | Allylic Substrate | Nucleophile | Key Transformation | Reference |

|---|---|---|---|---|---|

| Pd(0) complex | Phosphine Ligands | Allyl acetate, Allyl carbonate | Carboxylate | C-O bond formation via π-allylpalladium intermediate | wikipedia.orgresearchgate.net |

Copper-based catalysts have also emerged as effective tools for the synthesis of allylic esters. One notable method is the copper-catalyzed oxidative dehydrogenative carboxylation of unactivated alkanes with carboxylic acids. berkeley.edu This reaction allows for the direct formation of an allylic ester from a simple alkane and a carboxylic acid, representing a highly atom-economical approach. While this method has been demonstrated with various benzoic acids, its application to aliphatic carboxylic acids like 2-ethylhexanoic acid is a potential area for further exploration.

Another copper-catalyzed approach involves the reaction of basic copper carbonate with 2-ethylhexanoic acid to form copper(II) 2-ethylhexanoate. google.com While this produces the metal salt of the carboxylic acid, it highlights the reactivity of copper with this particular acid. Further reaction of such a salt in a copper-catalyzed system with an appropriate allyl source could potentially lead to the desired allyl ester.

Table 4: Copper-Mediated Synthetic Strategies for Allylic Esters

| Copper Catalyst/Reagent | Co-reactant | Reaction Type | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| Copper(I) or (II) salts | Alkane, Oxidant | Oxidative Dehydrogenative Carboxylation | Direct synthesis from an alkane and 2-ethylhexanoic acid | berkeley.edu |

| Basic Copper Carbonate | 2-Ethylhexanoic Acid | Salt Formation | Intermediate for subsequent allylation | google.com |

Biocatalytic Esterification: Enzyme-Mediated Routes

The synthesis of esters through biocatalysis, particularly using lipases, represents a significant advancement in green chemistry. This approach is increasingly favored for producing specialty esters, such as flavor and fragrance compounds, due to its high selectivity and operation under mild conditions. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are highly efficient biocatalysts that can perform esterification, transesterification, and other related reactions, often with high chemo-, regio-, and enantioselectivity.

Lipase-Catalyzed Synthesis of 2-Ethylhexanoic Acid Esters

The enzymatic synthesis of esters derived from 2-ethylhexanoic acid has been explored as an alternative to traditional chemical methods. These esters are valuable in the cosmetic and pharmaceutical industries for their emollient and emulsifying properties. The biocatalytic route, typically employing immobilized lipases, offers a more environmentally benign process.

Research in this area has frequently utilized commercially available immobilized lipases, with Novozym® 435, a lipase from Candida antarctica B, being a prominent choice. This biocatalyst has demonstrated effectiveness in catalyzing esterification reactions between a variety of carboxylic acids and alcohols. However, the enzymatic synthesis of esters from branched-chain acids like 2-ethylhexanoic acid can present challenges. Steric hindrance near the enzyme's active site, caused by the branched structure of the acid, can complicate the synthesis and reduce reaction efficiency.

Studies on the synthesis of various 2-ethylhexanoic acid esters have highlighted some of these difficulties. For instance, the production of cetyl 2-ethylhexanoate and 2-ethylhexyl 2-ethylhexanoate has been described as requiring high concentrations of lipase and extended reaction times to achieve relatively low conversions. This indicates that while feasible, the enzymatic production of these esters requires careful optimization to be efficient. The synthesis of short-chain flavor esters, a class to which this compound belongs, is an important application of lipase catalysis, though it faces challenges such as potential enzyme inhibition by the short-chain acids and alcohols.

Table 1: Examples of Lipase-Catalyzed Synthesis of 2-Ethylhexanoic Acid Esters

This table is interactive and can be sorted by clicking on the column headers.

| Ester Product | Lipase Used | Key Findings |

|---|---|---|

| Cetyl 2-ethylhexanoate | Novozym® 435 | Synthesis required high enzyme concentrations (>250%) and long reaction times (>60 hours) for modest conversions. |

| 2-Ethylhexyl 2-ethylhexanoate | Novozym® 435 | Similar to cetyl 2-ethylhexanoate, the synthesis was found to be inefficient under unoptimized conditions. |

| Various short-chain esters | Immobilized Lipases | Strong inhibition/inactivation potential from short-chain acids and alcohols can lead to long reaction cycles. |

Optimization of Biocatalytic Parameters for this compound Production

While specific research on the optimization of this compound production is not extensively detailed in the reviewed literature, the principles can be derived from studies on analogous short-chain and flavor esters. The optimization of key reaction parameters is crucial for achieving high yields and making the biocatalytic process industrially viable. The primary factors affecting the efficiency of lipase-catalyzed esterification include reaction time, temperature, enzyme concentration, and agitation speed.

Reaction Time: The duration of the reaction directly influences the product yield. For the synthesis of flavor esters like nonyl caprylate, a maximum conversion of over 90% was achieved in 5 hours, while for ethyl valerate, a conversion of over 80% was obtained in just 45 minutes, illustrating how the specific substrates affect the optimal time.

Reaction Temperature: Temperature is a critical parameter that affects both the reaction rate and the stability of the lipase. For the synthesis of nonyl caprylate and ethyl valerate, a temperature of 40°C was found to be optimal. Higher temperatures can increase the reaction rate but also risk deactivating the enzyme.

Enzyme Amount: The concentration of the biocatalyst is a key factor in maximizing conversion. In the synthesis of nonyl caprylate, an enzyme amount of 25% (w/w of total substrate) yielded the best results. For ethyl valerate, a lower concentration of 15% (w/w) was sufficient to achieve over 80% conversion. It is important to find an optimal amount, as simply increasing the enzyme concentration does not always lead to a proportional increase in product yield and adds to the process cost.

Agitation Speed: In a heterogeneous biocatalytic system, proper mixing is essential to overcome mass transfer limitations. For the synthesis of both nonyl caprylate and ethyl valerate, a shaking speed of 200 rpm was found to be optimal, ensuring adequate contact between the substrates and the immobilized enzyme.

The data below, derived from the synthesis of representative flavor esters, illustrates the impact of optimizing these parameters.

Table 2: Optimized Parameters for Lipase-Catalyzed Flavor Ester Synthesis

This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Optimal Value (Nonyl Caprylate) | Optimal Value (Ethyl Valerate) | Outcome |

|---|---|---|---|

| Reaction Time | 5 hours | 45 minutes | >90% Conversion |

| Temperature | 40 °C | 40 °C | >80% Conversion |

| Enzyme Amount (% w/w) | 25% | 15% | Maximized Yield |

| Shaking Speed | 200 rpm | 200 rpm | Enhanced Reaction Rate |

These findings underscore that the optimization of biocatalytic parameters is highly specific to the substrates involved. For the efficient production of this compound, a systematic study of these variables would be necessary to determine the ideal conditions for maximizing yield and process efficiency.

Chemical Reactivity and Reaction Mechanisms of Allyl 2 Ethylhexanoate

Reactivity of the Allyl Moiety

The allyl group is a versatile functional group that undergoes a range of chemical transformations, making allyl 2-ethylhexanoate (B8288628) a candidate for various synthetic applications. The reactivity of the allyl double bond is central to its utility in polymerization and functionalization reactions.

Olefinic Functionalization Reactions

The double bond in the allyl group of allyl 2-ethylhexanoate can be functionalized through several pathways, including epoxidation, dihydroxylation, halogenation, and click chemistry. These reactions transform the simple alkene into more complex and functional structures.

The carbon-carbon double bond of the allyl moiety can be converted into an epoxide, a three-membered ring containing an oxygen atom. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the alkene. This epoxidation is a syn-addition, meaning the oxygen atom adds to the same face of the double bond. The resulting epoxide is a valuable synthetic intermediate that can undergo ring-opening reactions to introduce various functional groups.

Dihydroxylation is the process of adding two hydroxyl (-OH) groups to the double bond, resulting in a vicinal diol. This can be achieved through two main stereochemical pathways:

Anti-dihydroxylation: This is a two-step process that begins with the epoxidation of the alkene. The resulting epoxide is then opened under acidic or basic conditions with water as a nucleophile. The ring-opening occurs via an SN2-type mechanism, leading to the formation of a trans-diol, where the two hydroxyl groups are on opposite faces of the original double bond plane quizlet.com.

Syn-dihydroxylation: This pathway involves the use of reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under cold, alkaline conditions. These reagents add to the double bond in a concerted manner to form a cyclic intermediate (an osmate ester in the case of OsO4), which is then hydrolyzed to yield a cis-diol, with both hydroxyl groups on the same face of the original double bond wikipedia.orgwikipedia.org. The reaction with osmium tetroxide is highly reliable for producing syn-diols wikipedia.org.

The choice of dihydroxylation method allows for the controlled synthesis of different stereoisomers of the resulting diol.

The double bond of this compound can react with halogens such as bromine (Br2) and chlorine (Cl2) in an electrophilic addition reaction. In this reaction, the halogen molecule becomes polarized as it approaches the electron-rich double bond. The pi electrons of the alkene attack the electrophilic halogen atom, leading to the formation of a cyclic halonium ion intermediate. The remaining halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the bridging halogen, resulting in the anti-addition of the two halogen atoms across the double bond pearson.com.

It is important to distinguish this electrophilic addition from radical allylic halogenation, which occurs under different conditions (low concentration of halogen and the presence of a radical initiator) and results in the substitution of a hydrogen atom on the carbon adjacent to the double bond pearson.comlibretexts.org. For the functionalization of the double bond itself, electrophilic addition is the relevant pathway.

Thiol-ene click chemistry is a highly efficient and versatile reaction that involves the addition of a thiol (R-SH) across a double bond (an "ene"). This reaction can be initiated by radicals (e.g., through photolysis or thermolysis of a radical initiator) or by nucleophiles/bases. The radical-mediated thiol-ene reaction is a chain reaction that proceeds via an anti-Markovnikov addition of the thiol to the alkene wikipedia.orgalfa-chemistry.com.

The mechanism involves three main steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to the double bond of the allyl group, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain.

Termination: Two radicals combine to terminate the chain reaction.

This reaction is characterized by its high yields, stereoselectivity, and rapid reaction rates under mild conditions, making it a "click" reaction wikipedia.org. Electron-rich alkenes, such as allyl ethers, are known to be highly reactive in thiol-ene reactions wikipedia.org. This makes this compound a suitable substrate for modifications via this pathway, allowing for the introduction of a wide range of sulfur-containing functionalities.

The allyl group of this compound can participate in photo-induced crosslinking and grafting reactions. These processes are typically initiated by the absorption of UV light by a photoinitiator, which then generates free radicals. These radicals can abstract a hydrogen atom from a polymer backbone or initiate the polymerization of monomers.

In the context of crosslinking , if this compound is part of a polymer chain or a formulation with other polymerizable species, the allyl double bond can react with radicals to form crosslinks between polymer chains, leading to the formation of a network structure researchgate.net. This process can be activated by UV irradiation in the presence of a suitable initiator.

Grafting involves the attachment of polymer chains onto a substrate or another polymer backbone. Photo-induced graft polymerization can be used to modify surfaces by attaching molecules like this compound frontiersin.org. The process generally involves the creation of radical sites on a polymer surface, which then initiate the polymerization of a monomer from the surface. Alternatively, the allyl group of this compound can be the site of radical addition, leading to its incorporation into a growing polymer chain that is being grafted onto a surface.

Radical Addition Reactions Involving the Allyl Group

Free radical addition is a key reaction of the allyl group in this compound. In these reactions, a free radical adds to the carbon-carbon double bond. This type of reaction is often initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, or by exposure to heat or light wikipedia.org.

A plausible mechanism for the radical addition to an allyl ester involves the following steps researchgate.netrsc.org:

Initiation: A radical initiator decomposes to form initial radicals.

Addition: The initial radical adds to one of the carbons of the double bond in the allyl group, forming a more stable carbon-centered radical intermediate.

Propagation: The newly formed radical can then react with another molecule, for example, by abstracting an atom, to form the final product and generate a new radical to continue the chain.

An example of this is the radical acylation of allyl hexanoate (B1226103) (a closely related compound) with benzaldehyde, promoted by tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) researchgate.net. In this reaction, a radical is generated from the aldehyde, which then adds to the allyl double bond.

The addition of an ethyl radical to allyl propionate (B1217596) has also been studied, where the ethyl radical adds to the double bond of the allyl group rsc.org. These studies demonstrate the susceptibility of the allyl ester double bond to attack by free radicals, leading to the formation of new carbon-carbon bonds.

Reactivity of the Ester Functional Group

The chemical behavior of this compound is significantly influenced by its ester functional group. This group is susceptible to nucleophilic attack at the carbonyl carbon, leading to characteristic reactions such as hydrolysis and transesterification.

Hydrolysis Mechanisms and Kinetics

Hydrolysis of this compound involves the cleavage of the ester bond to yield allyl alcohol and 2-ethylhexanoic acid. This reaction can be catalyzed by either acid or base, or mediated by enzymes.

In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the allyloxide anion.

Biologically, allyl esters are expected to be hydrolyzed in the acidic environment of the stomach and by esterase enzymes present throughout the body. Evidence suggests that this compound is rapidly hydrolyzed in biological systems. nih.gov While specific kinetic data for this compound is not detailed, studies on the structurally similar compound, allyl hexanoate, provide insight into the reaction rates. In vitro, allyl hexanoate hydrolyzes slowly in artificial gastric juice but is rapidly broken down by simulated pancreatic juice, which is rich in esterase enzymes. nih.gov

| Condition | Half-life (t½) |

|---|---|

| Artificial Gastric Juice | 1120 minutes |

| Simulated Pancreatic Juice | 1.98 minutes |

Data sourced from studies on allyl hexanoate, a structural analog of this compound. nih.gov

This rapid enzymatic hydrolysis is a key factor in the metabolism of allyl esters, liberating allyl alcohol, which is then further metabolized. nih.gov The rate of hydrolysis is correlated with the hepatotoxicity of various allyl esters, as it determines the rate of allyl alcohol formation. nih.gov

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting it with another alcohol (R'-OH) to form a new ester (R'-2-ethylhexanoate) and allyl alcohol. The reaction is typically reversible and requires a catalyst, which can be an acid or a base. youtube.com

Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed hydrolysis, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and elimination of the original allyl alcohol. youtube.com

Base-Catalyzed Transesterification: This process is initiated by the deprotonation of the incoming alcohol by a strong base to form a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of this compound, proceeding through an addition-elimination mechanism to yield the new ester and an allyloxide anion. youtube.com

This reaction is fundamental in various industrial applications, such as in the synthesis of different esters where a direct esterification might be less efficient. nih.gov

Role as a Substrate in Complex Organic Transformations

The allyl group in this compound provides a site for unique and powerful transformations, particularly in metal-catalyzed reactions. It serves as a valuable substrate in the synthesis of complex organic molecules.

Acylation of Allyl Esters for Carbonyl Compound Synthesis

Allyl esters, including this compound, are important substrates in palladium-catalyzed reactions for the synthesis of carbonyl compounds, notably β,γ-unsaturated ketones. This transformation is a key application of the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org

The general mechanism involves the coordination of a Palladium(0) catalyst to the double bond of the allyl group. youtube.com This is followed by oxidative addition, where the ester's carboxylate group is expelled as a leaving group, forming a η³-π-allylpalladium(II) complex. youtube.comwikipedia.org This electrophilic complex is then attacked by a nucleophile. When acylating agents like acylstannanes are used as the nucleophilic partner, the reaction yields β,γ-unsaturated ketones. acs.org This method provides a selective route to these valuable synthetic intermediates. acs.org

| Allylic Ester Substrate | Acylating Reagent | Catalyst System | Product Type |

|---|---|---|---|

| Allylic Trifluoroacetates | Acylstannanes | Palladium Complex | β,γ-Unsaturated Ketones |

| Allylic Trifluoroacetates | Acylsilanes | Palladium Complex | β,γ-Unsaturated Ketones |

Table illustrates general palladium-catalyzed acylation reactions using allyl esters as substrates. acs.org

This reaction is advantageous as it allows for the formation of a new carbon-carbon bond under relatively mild conditions, with the 2-ethylhexanoate portion of the original molecule acting as a leaving group. acs.orgacsgcipr.org

Cyclization/Amination Reactions

The allylic ester functionality is a versatile handle for constructing cyclic and nitrogen-containing compounds through metal-catalyzed reactions.

Palladium-Catalyzed Allylic Amination: Similar to the acylation described above, the palladium-catalyzed formation of a π-allylpalladium complex from this compound allows for subsequent attack by nitrogen nucleophiles. acs.org This reaction, also a variant of the Tsuji-Trost reaction, is a powerful method for forming C-N bonds and synthesizing a wide range of allylic amines. nih.govorganic-chemistry.org The reaction is compatible with various primary and secondary amines and can be performed under mild conditions. acs.orgnih.gov

Intramolecular Cyclization: The allyl group can participate in intramolecular cyclization reactions to form heterocyclic structures. For instance, molecules containing both an allyl ester and a suitably positioned nucleophile can undergo palladium-catalyzed intramolecular cyclization. While specific examples involving this compound are not prominent, the principle is well-established with related substrates like N-allyl propiolamides, which cyclize in the presence of palladium, gold, or rhodium catalysts to form various lactams. scispace.comrsc.org These reactions proceed through mechanisms that can involve tandem cycloadditions, rearrangements, or radical pathways, demonstrating the utility of the allyl group in building complex molecular architectures. scispace.comrsc.orgnih.gov

Catalysis in the Context of 2 Ethylhexanoate Chemistry

Application of Metal 2-Ethylhexanoates in Polymerization Catalysis

Metal 2-ethylhexanoates are widely employed as catalysts in the synthesis of polymers. Their efficacy stems from the ability of the metal center to coordinate with monomers, facilitating their activation and subsequent polymerization. The nature of the metal ion plays a crucial role in determining the catalyst's activity, selectivity, and the properties of the resulting polymer.

Tin(II) 2-ethylhexanoate (B8288628), often abbreviated as Sn(Oct)₂, is one of the most extensively used catalysts for the ring-opening polymerization (ROP) of cyclic esters. rsc.org Its popularity is attributed to its high catalytic activity, solubility in common organic solvents and monomers, and its approval by the U.S. Food and Drug Administration (FDA) for certain applications. rsc.org Sn(Oct)₂ is particularly effective in producing high molecular weight polymers. researchgate.net The accepted mechanism for ROP initiated by Sn(Oct)₂ in the presence of an alcohol co-initiator is the coordination-insertion mechanism. researchgate.netthaiscience.info This process involves the reaction of Sn(Oct)₂ with the alcohol to form a tin(II) alkoxide, which is the true initiating species. rsc.org The monomer then coordinates to the tin center and inserts into the tin-alkoxide bond, propagating the polymer chain. researchgate.net

The ring-opening polymerization of lactide, a cyclic dimer of lactic acid, to produce polylactide (PLA) is a commercially significant process, and Sn(Oct)₂ is a key catalyst in this synthesis. researchgate.net The industrial production of PLA typically involves a continuous, solvent-free process at temperatures between 180 and 200 °C, with Sn(Oct)₂ as the promoter. acs.org The polymerization is often initiated in the presence of a hydroxyl-containing compound, such as an alcohol, which acts as a co-initiator. rsc.org The reaction of Sn(Oct)₂ with an alcohol leads to the formation of a tin(II) alkoxide, which then initiates the polymerization. acs.org The molecular weight of the resulting PLA can be influenced by the monomer-to-initiator ratio. acs.org

The catalytic activity of Sn(Oct)₂ in lactide polymerization has been the subject of numerous studies. For instance, research has shown that the polymerization of L-lactide initiated with neat Sn(Oct)₂ at 180 °C yields polylactides with octanoate (B1194180) end groups. acs.org Theoretical studies using density functional theory (DFT) have supported the coordination-insertion mechanism, with the rate-determining step being the nucleophilic attack of the alkoxide on the carbonyl carbon of the lactide monomer. researchgate.net The activation energy for the ROP of L-lactide has been calculated to be 20.6 kcal/mol. researchgate.net

Table 1: Research Findings on Sn(Oct)₂ Catalyzed Polymerization of Lactides

| Parameter | Observation | Source |

|---|---|---|

| Catalyst | Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | researchgate.net |

| Monomer | Lactide (L-lactide) | researchgate.netacs.org |

| Polymer | Polylactide (PLA) | researchgate.net |

| Mechanism | Coordination-Insertion | researchgate.netthaiscience.info |

| Initiator | Alcohol (co-initiator) | rsc.org |

| Active Species | Tin(II) alkoxide | rsc.org |

| Reaction Temperature | 180-200 °C (industrial process) | acs.org |

| End Groups | Octanoate | acs.org |

| Activation Energy | 20.6 kcal/mol | researchgate.net |

Tin(II) 2-Ethylhexanoate (Sn(Oct)2) in Ring-Opening Polymerization (ROP)

Polymerization of Cyclic Carbonates and Other Monomers

Sn(Oct)₂ is also an effective catalyst for the ring-opening polymerization of other cyclic monomers, including cyclic carbonates like trimethylene carbonate (TMC). researchgate.net The polymerization of TMC yields poly(trimethylene carbonate) (PTMC), a biodegradable and biocompatible polymer. researchgate.netmdpi.com The reaction, similar to lactide polymerization, proceeds via a coordination-insertion mechanism. researchgate.net In bulk conditions at 160 °C, Sn(Oct)₂ initiates the ROP of TMC with fast reaction rates. researchgate.net The presence of impurities like water or diols can influence the reaction mechanism and rate. researchgate.net

Beyond cyclic carbonates, Sn(Oct)₂ is utilized in the polymerization of other cyclic esters such as ε-caprolactone. thaiscience.info The copolymerization of L-lactide and ε-caprolactone using a Sn(Oct)₂/diethylene glycol initiating system has been studied, revealing that the catalyst concentration affects the molecular weight distribution and comonomer sequencing of the resulting copolymer. thaiscience.info

Iron-based 2-ethylhexanoates have emerged as promising, less toxic alternatives to tin-based catalysts for polymerization reactions. researchgate.netmdpi.com Both iron(II) and iron(III) 2-ethylhexanoate have demonstrated catalytic activity. Iron(III) 2-ethylhexanoate is a salt of ferric iron and 2-ethylhexanoic acid. kpi.ua Studies have shown that iron(III) triflate, a related iron compound, exhibits high activity in the ROP of L-lactide, comparable to that of Sn(Oct)₂. mdpi.com

Iron(II) complexes have also been shown to be highly efficient for the ROP of ε-caprolactone, even at room temperature, a condition under which Sn(Oct)₂ is not effective. researchgate.net Iron 2-ethylhexanoate is also utilized in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. cmu.edu For instance, in Initiators for Continuous Activator Regeneration (ICAR) ATRP, tin(II) 2-ethylhexanoate has been used as a reducing agent for the iron catalyst. cmu.edu

Besides tin and iron, 2-ethylhexanoates of other metals such as zinc, calcium, and magnesium are also employed as catalysts in polymer synthesis.

Zinc 2-ethylhexanoate: This compound, also known as zinc octoate, is used as a catalyst in polymerization reactions, particularly for the production of polyurethanes and polyesters. evitachem.comamericanelements.com It functions by coordinating with the oxygen atoms in isocyanates and polyols, thereby increasing their electrophilicity and promoting polymer formation. evitachem.com Zinc 2-ethylhexanoate also acts as a stabilizer for polymers like polyethylene, enhancing their thermal stability. bdmaee.net

Calcium 2-ethylhexanoate: This calcium salt of 2-ethylhexanoic acid demonstrates catalytic activity in various polymerization processes. americanelements.com It can influence reaction rates and the properties of the resulting polymers. Calcium 2-ethylhexanoate is considered a biocompatible catalyst and has been investigated as a greener alternative to tin-based catalysts for the ROP of lactide to produce PLA.

Magnesium 2-ethylhexanoate: Similar to its calcium counterpart, magnesium 2-ethylhexanoate is explored as a biocompatible catalyst for the ring-opening polymerization of lactide. americanelements.com Research is focused on its efficiency as a substitute for more toxic catalysts in PLA synthesis.

Table 2: Overview of Other Metal 2-Ethylhexanoate Catalysts in Polymerization

| Metal 2-Ethylhexanoate | Polymerization Application | Mechanism/Function | Source |

|---|---|---|---|

| Zinc 2-ethylhexanoate | Polyurethanes, Polyesters | Coordination with monomers to increase electrophilicity | evitachem.com |

| Calcium 2-ethylhexanoate | Ring-Opening Polymerization of Lactide | Biocompatible catalyst, influences reaction rates | |

| Magnesium 2-ethylhexanoate | Ring-Opening Polymerization of Lactide | Biocompatible catalyst, alternative to tin-based catalysts | americanelements.com |

2-Ethylhexanoate Catalysts in Oxidation Reactions

2-Ethylhexanoate complexes of transition metals, particularly cobalt and manganese, are effective catalysts for oxidation reactions. acs.org These compounds are often used as "driers" in paints and coatings, where they accelerate the oxidative crosslinking of unsaturated oils, leading to the hardening of the film.

Cobalt(II) 2-ethylhexanoate is a well-known surface drier that catalyzes the oxidation process. haz-map.com It is used to accelerate the curing of unsaturated polyester (B1180765) resins and as a catalyst in various organic syntheses, including oxidation reactions. The mechanism of action involves the cobalt ion cycling between its +2 and +3 oxidation states, facilitating the formation of peroxide radicals that initiate the polymerization of the oil.

Manganese(II) 2-ethylhexanoate is another effective oxidation catalyst. acs.org In the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, manganese(II) acetate (B1210297), a related carboxylate, has shown high selectivity. acs.org Studies on the oxidative polymerization of linseed oil have shown that while cobalt(II) 2-ethylhexanoate is generally more active, the catalytic efficiency of manganese(II) 2-ethylhexanoate can be enhanced by the addition of nitrogen-containing ligands. scielo.br The oxidation of 2-ethylhexanol in the presence of cobalt 2-ethylhexanoate has also been investigated, revealing that the reaction of the cobalt compound in its highest valence state with the alcohol and the intermediate aldehyde plays a significant role in the process rate. osti.gov Furthermore, a high yield of 2-ethylhexanoic acid has been achieved through the oxidation of 2-ethylhexanal using oxygen in the presence of manganese(II) 2-ethylhexanoate and sodium 2-ethylhexanoate. nih.gov

Copper(II) 2-Ethylhexanoate in Stereoselective Organic Synthesis

Copper(II) 2-ethylhexanoate, a blue-green solid, is a versatile and soluble catalyst used in various organic transformations beyond paint drying. It is particularly valuable in facilitating reactions that require precise control over the three-dimensional arrangement of atoms, known as stereoselective synthesis.

While direct examples of oxyamination and diamination using specifically Copper(II) 2-ethylhexanoate are not extensively detailed in the provided context, its utility in related C-N bond-forming reactions is established. Copper(II) complexes are known to catalyze the addition of nitrogen-containing functional groups to alkenes. For instance, Copper(II) 2-ethylhexanoate has been used in catalytic amounts for the intramolecular carboamination of alkenes. This process involves the formation of a new carbon-carbon and carbon-nitrogen bond in a single operation to produce chiral sultams, which are important structural motifs in biologically active molecules. The mechanism suggests that the substrate coordinates to the copper(II) center, which, in concert with a suitable oxidant and chiral ligands, facilitates the stereocontrolled cyclization.

Copper(II) 2-ethylhexanoate has proven effective in synthesizing indoles, a fundamental heterocyclic structure in many pharmaceuticals and natural products. Its catalytic activity is prominent in coupling reactions that form key C-N and C-C bonds necessary for constructing the indole (B1671886) ring.

One important method is the Ullmann-type reaction, a classic copper-catalyzed cross-coupling process. In the context of indole synthesis, this often involves the formation of a crucial C-N bond. A modern approach combines this Ullmann-type C-N bond formation with an intramolecular cross-dehydrogenative coupling (CDC) in a one-pot, tandem process. This strategy allows for the efficient synthesis of multisubstituted indoles from readily available aryl iodides and enamines. Mechanistic studies suggest a catalytic cycle where copper intermediates facilitate the sequential bond formations. Copper(II) 2-ethylhexanoate is also utilized in copper-mediated oxidative coupling routes to synthesize both 3H- and 1H-indoles.

Table 1: Selected Copper-Catalyzed Indole Synthesis Methods

| Method | Key Transformation | Reactants | Catalyst System | Ref. |

|---|---|---|---|---|

| Tandem Ullmann/CDC | C-N and C-C bond formation | Aryl iodides, Enamines | CuI / Johnphos | |

| Oxidative Coupling | Cyclization | (Varies) | Copper(II) 2-ethylhexanoate | |

| Domino Coupling/Cyclization | C-N and C-C bond formation | 2-Alkynylanilines, Phenylboronic acid | Cu(II) catalyst |

Rhodium(III) 2-Ethylhexanoate in Catalysis

Rhodium(III) 2-ethylhexanoate is a highly effective catalyst, primarily employed in two major industrial processes: hydroformylation and hydrosilylation. The 2-ethylhexanoate ligands enhance its solubility in organic solvents, a critical feature for its application in homogeneous catalysis.

Hydroformylation , also known as the oxo process, is a reaction that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This is one of the largest applications of homogeneous catalysis. Rhodium-based catalysts are preferred for their high efficiency and selectivity, allowing the reaction to proceed under milder conditions than older cobalt-based systems. The catalyst facilitates the addition of carbon monoxide and hydrogen to the olefin, and the choice of ligands can influence the ratio of linear to branched aldehyde products.

Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, typically in an alkene or alkyne. Rhodium(III) 2-ethylhexanoate is used to catalyze this reaction, which is fundamental in the production of silicones and other organosilicon compounds.

Table 2: Key Catalytic Applications of Rhodium(III) 2-Ethylhexanoate

| Reaction | Description | Substrates | Products |

|---|---|---|---|

| Hydroformylation | Addition of H₂ and CO across a C=C bond | Alkenes (Olefins) | Aldehydes |

| Hydrosilylation | Addition of Si-H across a C=C or C≡C bond | Alkenes, Alkynes, Silanes | Organosilicon compounds |

Polymerization and Materials Science Applications of Allyl Functionalized Esters

Incorporation of Allyl 2-Ethylhexanoate (B8288628) into Polymer Systems

The introduction of allyl 2-ethylhexanoate into polymer structures is primarily achieved through free-radical polymerization. The reactivity of the allyl group dictates the methods and outcomes of these polymerization reactions.

Homo- and Copolymerization of this compound

The free-radical homopolymerization of allyl monomers like this compound is known to be challenging. researchgate.net This difficulty arises from a process called degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from the methylene (B1212753) group adjacent to the double bond of a monomer molecule. researchgate.netkyoto-u.ac.jp This transfer terminates the kinetic chain and produces a stable allylic radical that is slow to reinitiate polymerization, resulting in polymers with a low degree of polymerization. researchgate.netkyoto-u.ac.jp Consequently, homopolymerization of allyl esters typically yields oligomers or low molecular weight polymers. researchgate.net

Due to these challenges, copolymerization is the more common and effective strategy for incorporating this compound into high molecular weight polymers. mdpi.com By copolymerizing with more reactive vinyl monomers, such as styrenes or acrylates, the allyl monomer can be integrated into the polymer backbone. gantrade.com The low reactivity of the allyl group means it is often incorporated at a lower rate than the comonomer. researchgate.net The specific reactivity ratios between this compound and a given comonomer would determine the exact composition and sequence distribution of the resulting copolymer. fiveable.metulane.eduyoutube.com

Below is a table illustrating typical reactivity ratios for the copolymerization of allyl acetate (B1210297), a related allyl ester, with various vinyl monomers, which provides insight into the likely copolymerization behavior of this compound.

Data for Allyl Acetate from various sources, illustrating general reactivity trends of allyl esters. stanford.edu

Synthesis of Allyl-Functionalized Poly(ester-urethane)s

Allyl-functionalized poly(ester-urethane)s can be synthesized by incorporating monomers containing allyl groups into the polyurethane structure. While direct synthesis examples using this compound are not prominent in the literature, a common method involves using an allyl-functional diol during the polymerization process. The synthesis is typically a two-step process. First, a prepolymer is formed by reacting a diisocyanate with a polyol (like a polyester (B1180765) diol). In the second step, this prepolymer is chain-extended with a diol. To introduce allyl functionality, a diol containing an allyl group could be used as part of the chain extender mixture. This results in a polyurethane backbone with pendant allyl groups available for subsequent modifications.

Post-Polymerization Modification Strategies for Allyl-Rich Polymers

The primary advantage of incorporating this compound into a polymer is the presence of the pendant allyl group, which serves as a versatile handle for post-polymerization modification. nih.govrsc.org This allows for the synthesis of a base polymer that can later be functionalized to achieve specific properties.

Chemical Derivatization of Pendant Allyl Groups

The double bond of the pendant allyl group is amenable to a variety of chemical transformations, enabling the introduction of diverse functionalities. nih.gov Some of the most common and efficient modification reactions include:

Thiol-ene "Click" Chemistry : This is a highly efficient radical-mediated reaction between a thiol and the allyl double bond. It proceeds under mild conditions, often initiated by UV light, and can be used to attach a wide range of thiol-containing molecules to the polymer backbone. nih.govresearchgate.netwiley-vch.de

Epoxidation : The allyl double bond can be converted to an epoxide ring using oxidizing agents. This epoxide group is a reactive intermediate that can be subsequently opened by various nucleophiles to introduce different functional groups. nih.gov

Bromination : The addition of bromine across the double bond introduces bromine atoms onto the polymer. These can then be used in further substitution reactions. nih.gov

Dihydroxylation : The allyl group can be converted into a diol, which increases the hydrophilicity of the polymer and provides sites for further esterification or other reactions. nih.gov

Crosslinking Mechanisms in Allyl-Containing Materials

The pendant allyl groups in polymers derived from this compound are key sites for creating crosslinked networks, which enhances the material's mechanical strength, thermal stability, and chemical resistance. mdpi.comrsc.org Crosslinking can be achieved through several mechanisms:

Free-Radical Crosslinking : In the presence of a radical initiator and under heat or UV irradiation, the allyl groups can react with each other or with radicals on other polymer chains to form covalent crosslinks. researchgate.net

Thiol-ene Crosslinking : If a dithiol or multifunctional thiol compound is used, the thiol-ene reaction can be employed to form crosslinks between different polymer chains. nih.gov This is a common method for creating hydrogels and elastomers.

Dual-Cure Systems : Materials can be designed to have multiple crosslinking mechanisms. For instance, a polyurethane containing allyl groups might first be cured through traditional isocyanate chemistry and then post-cured through a UV-initiated reaction of the allyl groups. mdpi.com

Performance of Materials Containing this compound Moieties

The performance of materials incorporating this compound is directly related to the functionalities introduced. The presence of the 2-ethylhexanoate side chain can act as an internal plasticizer, potentially increasing the flexibility and lowering the glass transition temperature of the polymer.

The ability to crosslink the material via the allyl groups significantly impacts the mechanical properties. eolss.netfiveable.meharvard.eduresearchgate.net Uncrosslinked polymers containing these units are typically thermoplastic. After crosslinking, they transform into thermosets with increased modulus, improved solvent resistance, and enhanced dimensional stability. The density of crosslinks, which can be controlled by the concentration of this compound in the initial copolymer, allows for the tuning of these properties from soft elastomers to rigid plastics. researchgate.net

For example, studies on copolymers of allyl methacrylate (a related monomer) with divinylbenzene have shown that the incorporation of the allyl monomer influences the polarity and porous structure of the resulting resin. nih.gov At higher concentrations, the pendant allyl groups can participate in crosslinking, creating a more flexible network structure. nih.gov A similar influence on material properties can be anticipated for polymers containing this compound.

The table below summarizes the expected impact of incorporating and subsequently modifying this compound units on key material properties.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of organic compounds like allyl 2-ethylhexanoate (B8288628), offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For allyl 2-ethylhexanoate, the proton spectrum reveals distinct signals corresponding to the allyl group and the 2-ethylhexanoyl moiety. The key expected signals include a multiplet for the vinyl proton (-CH=CH₂), doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-). The 2-ethylhexanoyl group would show complex multiplets for the aliphatic chain protons. A patent for related organic compounds provides partial analytical data for this compound, confirming a signal at 0.95 ppm in deuterated chloroform (B151607) (CDCl₃).

¹³C NMR Spectroscopy identifies the number of non-equivalent carbon atoms and their chemical environment. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. Key signals include those for the ester carbonyl carbon (typically downfield, ~170-180 ppm), the carbons of the C=C double bond in the allyl group (~118 and 132 ppm), the methylene carbon of the allyl group attached to oxygen (~65 ppm), and the various aliphatic carbons of the 2-ethylhexanoyl chain. Partial data from a patent confirms a ¹³C NMR signal at 19.45 ppm in CDCl₃.

The following table summarizes the expected and reported chemical shifts for this compound.

Table 1: NMR Data for this compound

| Technique | Assignment | Expected Chemical Shift (ppm) | Reported Chemical Shift (ppm) |

|---|---|---|---|

| ¹H NMR | -CH=CH₂ (Allyl) | 5.8 - 6.0 | N/A |

| -CH=CH₂ (Allyl) | 5.1 - 5.4 | N/A | |

| -O-CH₂- (Allyl) | 4.5 - 4.7 | N/A | |

| -CH₃ (Alkyl) | 0.8 - 1.0 | 0.95 | |

| ¹³C NMR | C=O (Ester) | 170 - 180 | N/A |

| -CH= (Allyl) | 131 - 133 | N/A | |

| =CH₂ (Allyl) | 117 - 119 | N/A | |

| Alkyl Carbon | 10 - 40 | 19.45 |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹.

C-O Stretch: A distinct band for the ester C-O single bond stretch, usually found in the 1150-1250 cm⁻¹ region.

C=C Stretch: A medium intensity band corresponding to the carbon-carbon double bond of the allyl group, expected around 1640-1650 cm⁻¹.

=C-H Stretch: Absorption from the sp² hybridized C-H bonds of the alkene, typically appearing just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

C-H Stretch: Strong absorptions from the sp³ hybridized C-H bonds of the alkyl chains, occurring just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Commercial suppliers of this compound confirm the identity of the compound by ensuring its infrared spectrum is authentic and matches a verified reference spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1735 - 1750 |

| Alkene (C=C) | Stretch | 1640 - 1650 |

| Ester (C-O) | Stretch | 1150 - 1250 |

| Alkenyl C-H | Stretch | 3010 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2960 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture before individual mass analysis, making it an excellent tool for both identification and purity verification.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (C₁₁H₂₀O₂ ≈ 184.28). The fragmentation pattern provides structural information. Key expected fragments include:

Allyl Cation: A prominent peak at m/z 41, corresponding to the stable [C₃H₅]⁺ fragment from the cleavage of the ester's C-O bond.

Acylium Ion: A peak at m/z 127, resulting from the loss of the allyloxy radical (•OCH₂CH=CH₂).

McLafferty Rearrangement: Potential for rearrangement and fragmentation of the 2-ethylhexanoyl chain.

Loss of Alkyl Chains: Fragmentation of the ethyl and butyl groups from the main chain.

Data for the related compound ethyl 2-ethylhexanoate shows major fragments at m/z 57, 101, and 116, corresponding to fragmentation of the 2-ethylhexanoyl portion. Similarly, data for allyl hexanoate (B1226103) shows major fragments at m/z 41, 43, 71, and 99, with the m/z 41 peak being highly significant google.com. This suggests that for this compound, a combination of these patterns, particularly a strong signal at m/z 41 and fragments from the acid moiety, would be expected.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile organic ester like this compound, gas chromatography is the most relevant method.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. It is widely used to assess the purity of substances like this compound. In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. The time it takes for a compound to pass through the column, known as the retention time, is a characteristic identifier.

The purity of commercial this compound is routinely determined by GC, with typical specifications being 98% or higher. A GC analysis of a pure sample would ideally show a single major peak. The presence of other peaks would indicate impurities, which could be starting materials from its synthesis (e.g., allyl alcohol, 2-ethylhexanoic acid) or byproducts.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

This technique is primarily employed for the analysis of high-molecular-weight species such as polymers, proteins, and other macromolecules. This compound is a small molecule with a low molecular weight (approx. 184.28 g/mol ). Therefore, GPC/SEC is not a suitable or conventional method for its analysis or purity assessment. The molecule would elute very late, likely with the solvent front or other small molecules, providing no meaningful separation or characterization.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used to separate components of a mixture, assess compound purity, and determine an appropriate solvent system for larger-scale separations. For a compound like this compound, which is a relatively non-polar ester, TLC provides a rapid and effective method for qualitative analysis.

The separation in TLC is based on the principle of differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). The stationary phase is polar, while the mobile phase is typically a mixture of solvents with varying polarities.

When analyzing this compound, a spot of the sample is applied to the baseline of a silica gel TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent mixture moves up the plate via capillary action, it carries the sample with it. The separation occurs because components with higher polarity interact more strongly with the polar silica gel and thus travel a shorter distance, while less polar components travel further up the plate.

The position of the compound on the developed chromatogram is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the sample) / (Distance traveled by the solvent)

The Rf value is characteristic of a compound in a specific solvent system and can be used for identification purposes when compared against a standard. For this compound, a common mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297). The exact ratio would be optimized to achieve an Rf value ideally between 0.3 and 0.7 for clear separation. Visualization of the spot can be achieved under UV light if the compound is UV-active or by staining with a developing agent such as potassium permanganate (B83412) or iodine vapor.

The following table illustrates the type of data that would be recorded from a TLC analysis of this compound to assess its purity against a known standard.

Table 1: Illustrative TLC Data for this compound This table presents a hypothetical data set to demonstrate how TLC results would be reported. Actual experimental values may vary.

| Parameter | Standard this compound | Test Sample |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) | Hexane:Ethyl Acetate (9:1 v/v) |

| Distance Traveled by Solvent Front | 10.0 cm | 10.0 cm |

| Distance Traveled by Spot | 5.5 cm | 5.5 cm |

| Calculated Rf Value | 0.55 | 0.55 |

| Observations | Single spot observed | Single primary spot observed at the same Rf as the standard. No significant impurities detected. |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, phase transitions, and compositional properties of materials like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. sigmaaldrich.com This method is used to detect and quantify the energy changes associated with phase transitions, such as melting, crystallization, and glass transitions. researchgate.net

For this compound, a DSC analysis would provide key data on its thermal behavior. The sample is hermetically sealed in a pan, and an empty pan is used as a reference. Both pans are heated or cooled at a constant rate. The resulting thermogram plots heat flow versus temperature. Endothermic events (heat absorption), such as melting or boiling, appear as peaks, while exothermic events (heat release), like crystallization, appear as valleys. A step change in the baseline indicates a glass transition.

Given that many esters of this molecular weight are liquids at room temperature, a DSC scan starting from sub-ambient temperatures would be necessary to observe a glass transition (Tg) or melting point (Tm). At higher temperatures, an endothermic peak corresponding to the boiling point could be observed. The area under a peak is directly proportional to the enthalpy change (ΔH) of the transition, providing quantitative data on the energy involved. While specific, publicly available DSC data for this compound is limited, the table below illustrates the typical parameters that would be determined from such an analysis.

Table 2: Illustrative DSC Data for this compound This table presents a hypothetical data set to demonstrate the type of information obtained from a DSC experiment. Actual experimental values may vary.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

|---|---|---|---|

| Glass Transition (Tg) | -115.0 | N/A | N/A (step change) |

| Crystallization (Tc) | -85.2 | -82.5 | -45.7 (Exothermic) |

| Melting (Tm) | -60.1 | -57.9 | 90.3 (Endothermic) |

| Boiling/Decomposition | 205.4 | 212.8 | 250.1 (Endothermic) |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This analysis provides information about the thermal stability and composition of a material by detecting weight loss associated with processes like decomposition, oxidation, or volatilization. mdpi.com

In a typical TGA experiment, a small amount of this compound is placed in a sample pan, which is then heated at a constant rate in a furnace. The balance continuously records the sample's mass. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG curve) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition or evaporation rates.

For a volatile ester like this compound, TGA would determine its decomposition and/or boiling temperature under the experimental conditions. The analysis would show a stable baseline at lower temperatures, followed by a sharp drop in mass as the compound either evaporates or decomposes upon heating. The temperature at which significant mass loss begins is an indicator of its thermal stability. The analysis is typically run under an inert atmosphere, such as nitrogen, to prevent oxidation.

The following table shows representative data that would be obtained from a TGA measurement of this compound.

Table 3: Illustrative TGA Data for this compound This table presents a hypothetical data set to demonstrate the format of TGA results. Actual experimental values may vary.

| Parameter | Value |

|---|---|

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (N2) |

| Initial Mass | 10.520 mg |

| Onset Temperature of Mass Loss (Tonset) | 195.5 °C |

| Temperature at 5% Mass Loss (T5%) | 201.2 °C |

| Temperature at 50% Mass Loss (T50%) | 215.8 °C |

| Final Residue at 500 °C | 0.2% |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of Allyl 2-ethylhexanoate (B8288628). These methods are used to determine the molecule's three-dimensional structure, electron distribution, and the energies of different molecular states.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms by calculating the potential energy surface and identifying transition states.

While specific DFT studies on Allyl 2-ethylhexanoate are not extensively documented in publicly available literature, the reaction pathways of analogous allyl compounds and esters have been explored, providing a framework for understanding its potential reactivity. For instance, DFT has been employed to study the polymerization of allyl ether monomers, which, like this compound, contain an allyl group. nih.gov These studies propose a radical-mediated cyclization (RMC) mechanism, which begins with the abstraction of an allylic hydrogen atom, followed by reaction with a second molecule to form a five-membered ring. nih.gov Such a pathway could be computationally investigated for this compound to understand its potential for polymerization or other radical-based transformations.

DFT calculations can elucidate the feasibility of various reaction pathways by determining their activation energies (Ea) and reaction free energies (ΔrG). nih.gov For example, in the hydrogenation of 2-ethylhexenal, a related precursor, DFT calculations on a Pd(111) surface were used to map out several plausible reaction pathways and determine the rate-limiting steps. researchgate.net Similar methodologies could be applied to model the hydrolysis or oxidation of this compound.

Table 1: Representative Activation Barriers for Proposed Reaction Mechanisms Studied by DFT in Analogous Systems This table is illustrative, showing typical data obtained from DFT studies on related compounds to demonstrate the methodology's application.

| Reaction Pathway | Analogous System | Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Radical-Mediated Cyclization | Allyl Methyl Ether | Not Specified | Not Specified | nih.gov |

| [3 + 2] Cycloaddition | Nitrile Oxide + Alkene | M06-2X/Def2TZVP | Lower than concerted pathway | mdpi.com |

| Hydrogenation (C=C bond) | 2-Ethylhexenal | Not Specified | Low activation barriers | researchgate.net |

| [8 + 2] Cycloaddition (Stepwise) | Dienylisobenzofuran | Not Specified | 21.7 | pku.edu.cn |

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable conformers (rotational isomers) and determining their relative energies.

Computational studies on similar molecules, such as allyl ethyl ether, have been performed using DFT calculations (e.g., at the B3LYP-D3(BJ)/aug-cc-pVTZ level) combined with experimental techniques like microwave spectroscopy. nih.gov Such studies reveal a complex conformational landscape with multiple unique conformers existing within a small energy range. nih.gov For this compound, rotations around the C-C and C-O single bonds would lead to a variety of conformers, differing in the spatial arrangement of the allyl and 2-ethylhexyl groups. The relative stability of these conformers is governed by a delicate balance of steric hindrance and subtle intramolecular interactions.

Intermolecular interactions, which govern how molecules interact with each other and with other substances (like solvents or biological receptors), can also be investigated computationally. researchgate.net Techniques such as Natural Bond Orbital (NBO) analysis and Non-Covalent Interaction (NCI) analysis can reveal the nature of these forces. nih.gov For instance, these analyses can identify weak hydrogen bonds, van der Waals forces, and dipole-dipole interactions that influence the physical properties and reactivity of the ester. nih.govnih.gov

Table 2: Example of Conformational Energy Data for an Analogous Compound (Allyl Ethyl Ether) This data for a structurally similar ether illustrates the type of information gained from conformational analysis.

| Conformer | Relative Energy (kJ mol⁻¹) | Distinguishing Feature | Reference |

|---|---|---|---|

| I | 0.00 | Arrangement of allyl side chain | nih.gov |

| II | N/A | Arrangement of allyl side chain | nih.gov |

| III | N/A | Arrangement of allyl side chain | nih.gov |

Simulation of Reaction Kinetics and Thermodynamics

Computational chemistry allows for the simulation of reaction kinetics and the calculation of thermodynamic properties, providing a quantitative understanding of reaction rates and equilibria.

By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. semanticscholar.org From this profile, key kinetic and thermodynamic parameters are derived.

Kinetics: The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) determines the rate of a reaction. A lower activation barrier corresponds to a faster reaction. semanticscholar.org Kinetic models can be developed to simulate the concentration of species over time under various conditions. researchgate.net For the synthesis of esters, kinetic modeling has been performed using models like the Eley-Rideal mechanism to fit experimental data. researchgate.net

Thermodynamics: The change in enthalpy (ΔH) indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction at a given temperature. semanticscholar.orgresearchgate.net